molecular formula C18H18N6O B286726 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

Cat. No. B286726
M. Wt: 334.4 g/mol
InChI Key: IQKSGLSREHMIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile, also known as AZD5363, is a small molecule inhibitor that targets AKT, a protein kinase that plays a key role in cell proliferation, survival, and metabolism. AZD5363 has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile targets AKT, a protein kinase that plays a key role in cell proliferation, survival, and metabolism. AKT is activated by phosphorylation, which leads to the activation of downstream signaling pathways that promote cell growth and survival. 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile inhibits AKT by binding to its kinase domain and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to have biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of AKT and its downstream targets, such as mTOR, p70S6K, and GSK3β. This leads to the inhibition of cell proliferation and the induction of apoptosis. 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile also has effects on glucose metabolism, as it inhibits the expression of glucose transporter 1 and hexokinase 2, which are involved in the uptake and metabolism of glucose in cancer cells.

Advantages and Limitations for Lab Experiments

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of AKT, which makes it a valuable tool for studying the role of AKT in cancer biology. It has also been shown to have synergistic effects with other anticancer agents, which can be useful for combination therapy studies. However, 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some experimental settings.

Future Directions

There are several future directions for the study of 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile. One direction is to evaluate its efficacy in combination with other anticancer agents in clinical trials. Another direction is to study its effects on other signaling pathways that are involved in cancer biology. Additionally, the development of new formulations and delivery methods for 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile could improve its solubility and bioavailability, which could enhance its efficacy in vivo.

Synthesis Methods

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile is synthesized by a multistep process starting from 6-(2,5-dimethylphenoxy)pyrimidine-4-carbaldehyde. The key step involves the reaction of 6-(2,5-dimethylphenoxy)pyrimidine-4-carbaldehyde with 3-ethyl-1H-pyrazole-4-carbonitrile in the presence of a base and a palladium catalyst to form the desired product.

Scientific Research Applications

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. In preclinical studies, 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has demonstrated synergistic effects with other anticancer agents, such as paclitaxel and trastuzumab. Clinical trials are ongoing to evaluate the safety and efficacy of 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile in cancer patients.

properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

5-amino-1-[6-(2,5-dimethylphenoxy)pyrimidin-4-yl]-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C18H18N6O/c1-4-14-13(9-19)18(20)24(23-14)16-8-17(22-10-21-16)25-15-7-11(2)5-6-12(15)3/h5-8,10H,4,20H2,1-3H3

InChI Key

IQKSGLSREHMIPX-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=C(C=CC(=C3)C)C

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=C(C=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.